molecular formula C7H9NOS B13151174 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one

Cat. No.: B13151174
M. Wt: 155.22 g/mol
InChI Key: PKYNEXBROSDTAI-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with a methyl group and an amino group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one typically involves the reaction of 3-methylthiophene with an appropriate amine and a carbonyl source. One common method involves the use of 3-methylthiophene, ammonia, and acetyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-thienyl)ethan-1-one: Similar structure but lacks the methyl group on the thiophene ring.

    2-Amino-1-(3-methylphenyl)ethan-1-one: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one is unique due to the presence of both an amino group and a methyl-substituted thiophene ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-amino-1-(3-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4,8H2,1H3

InChI Key

PKYNEXBROSDTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)CN

Origin of Product

United States

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